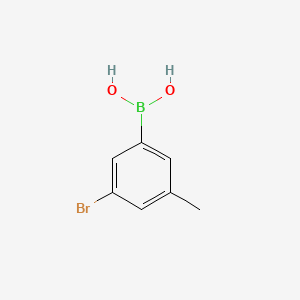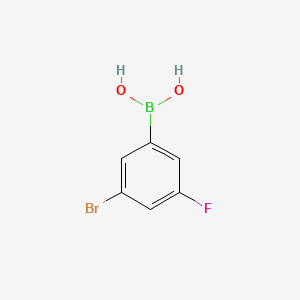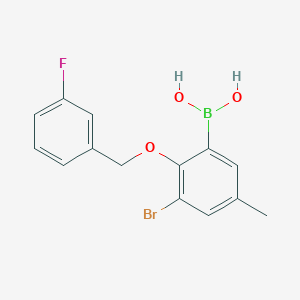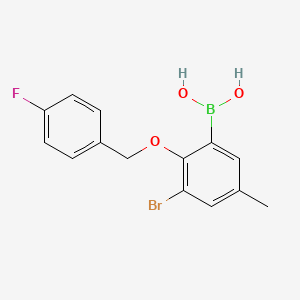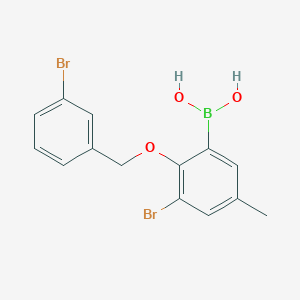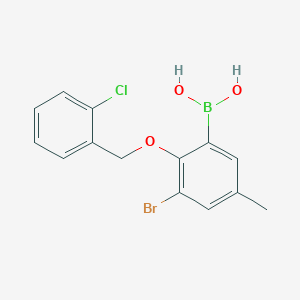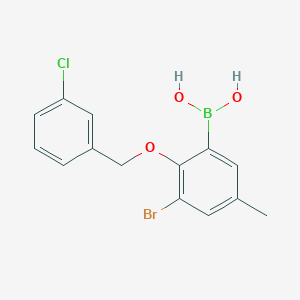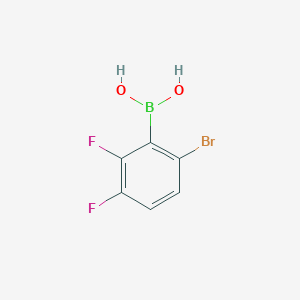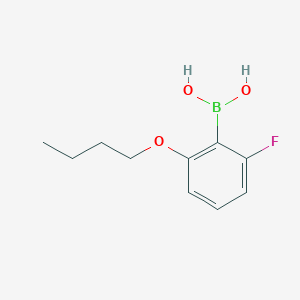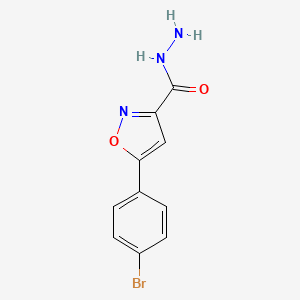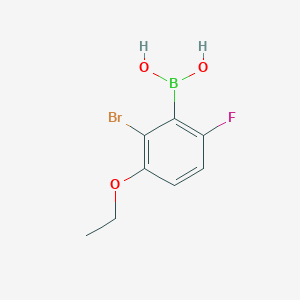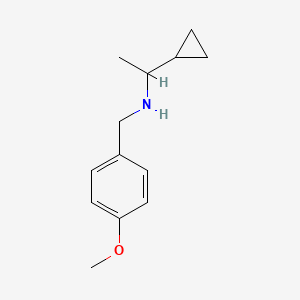
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is a compound that can be inferred to have a cyclopropyl group attached to an ethylamine, with a methoxybenzyl substituent. While the specific compound is not directly studied in the provided papers, related compounds and functional groups are discussed, which can give insights into its chemical behavior and potential applications.
Synthesis Analysis
The synthesis of related compounds, such as 1-(4-methoxybenzyl)-3-cyclopropyl-1H-pyrazol-5-amine derivatives, has been reported to explore their antimicrobial activities . These compounds were synthesized to investigate structure-activity relationships and improve therapeutic efficacy. Although the exact synthesis of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine is not detailed, similar synthetic routes could potentially be applied, considering the structural similarities.
Molecular Structure Analysis
The molecular structure of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine would include a cyclopropyl group, which is known to impart strain to molecules, potentially affecting their reactivity. The methoxybenzyl group is a common substituent in medicinal chemistry, often influencing the lipophilicity and metabolic stability of compounds .
Chemical Reactions Analysis
While the specific chemical reactions of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine are not discussed, the papers provide insights into related reactions. For instance, N-Methylidene[bis(trimethylsilyl)methyl]amine has been used as a stable methanimine synthon in [2 + 2] cycloadditions with ketenes . This suggests that the amine group in N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine could potentially participate in similar cycloaddition reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine can be hypothesized based on the properties of related compounds. For example, the presence of the methoxy group is likely to increase the solubility of the compound in organic solvents . The cyclopropyl group could affect the compound's stability and reactivity due to the ring strain . However, without specific studies on the compound , these properties remain speculative.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization in Chemistry
The compound N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine plays a significant role in the synthesis and characterization of various chemicals. For instance, a study by Liu et al. (1993) discussed the synthesis of lanthanide complexes using a related N4O3 amine phenol ligand, highlighting the versatility of such compounds in creating complex chemical structures (Liu, Yang, Rettig, & Orvig, 1993).
Analytical Characterization
In analytical chemistry, N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine derivatives have been characterized for their unique properties. Westphal, Girreser, and Waldmüller (2016) conducted an analytical study of N-(ortho-methoxybenzyl)amines, demonstrating their significance in the field of drug testing and analysis (Westphal, Girreser, & Waldmüller, 2016).
Surface Activity and Aggregation Behavior
The compound has been explored for its surface activity and aggregation behavior in solutions. Zhao, Guo, Jia, and Liu (2014) synthesized novel methoxybenzyl-containing quaternary ammonium surfactants and analyzed their behavior in aqueous solutions, highlighting the compound's potential in surfactant science (Zhao, Guo, Jia, & Liu, 2014).
Medicinal Chemistry and Drug Design
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine and its derivatives are also significant in medicinal chemistry. Raju et al. (2010) synthesized derivatives of this compound and evaluated their antimicrobial activities, providing insights into their potential as therapeutic agents (Raju, Nagamani, Chandrappa, Ananda, Vinaya, Thimmegowda, Byregowda, & Rangappa, 2010).
Organic Synthesis
In organic synthesis, the compound is used as a precursor or an intermediate. Touchette (2006) described the use of a related compound in a reductive amination reaction, showcasing its utility in organic laboratory experiments (Touchette, 2006).
Eigenschaften
IUPAC Name |
1-cyclopropyl-N-[(4-methoxyphenyl)methyl]ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-10(12-5-6-12)14-9-11-3-7-13(15-2)8-4-11/h3-4,7-8,10,12,14H,5-6,9H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWNVHCGNTDKNBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CC1)NCC2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyclopropylethyl)-N-(4-methoxybenzyl)amine | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


